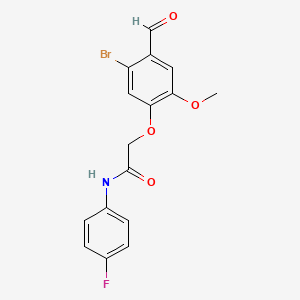

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide (2-BFMFPA) is an organobromine compound with a broad range of applications in scientific research. It has been studied for its potential to act as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, 2-BFMFPA has been used in laboratory experiments to investigate the effects of various drugs and other substances on the human body.

Scientific Research Applications

Effects of Halides in Degradation Processes

Studies have investigated the roles of halides in degradation processes of related compounds. For instance, the effect of halide ions on the degradation of acetaminophen with UV/H2O2 treatment demonstrates the complex interactions between bromide ions and organic compounds, suggesting potential applications in water and wastewater treatment to enhance degradation rates of pollutants (Li et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors

Research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, highlights their potential as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating their use in neuroimaging to study brain disorders and inflammation (Zhang et al., 2003).

Fluorogenic Labelling for HPLC Analyses

The application of related bromoacetyl compounds in fluorogenic labelling for high-performance liquid chromatography (HPLC) analyses of carboxylic acid salts in pharmaceuticals showcases the potential of these compounds in analytical chemistry for sensitive and selective drug analysis (Gatti et al., 1996).

Synthesis and Pharmacological Assessment

The synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents points to the versatility of such compounds in medicinal chemistry, offering insights into new drug development pathways (Rani et al., 2016).

Antioxidant Activity from Marine Sources

The isolation of nitrogen-containing bromophenols from marine algae and their significant radical scavenging activity underline the potential of bromophenol derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

properties

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO4/c1-22-14-6-10(8-20)13(17)7-15(14)23-9-16(21)19-12-4-2-11(18)3-5-12/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPZBJHHZAPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)

![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)

![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)

![5-Fluoro-2-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2825150.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)